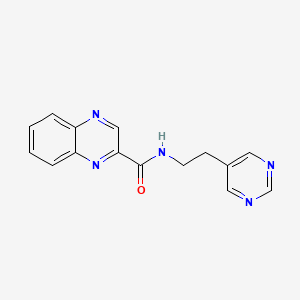

N-(2-(嘧啶-5-基)乙基)喹喔啉-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(pyrimidin-5-yl)ethyl)quinoxaline-2-carboxamide” is a compound that falls under the category of quinoxaline derivatives . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It can be synthesized by adopting green chemistry principles .

Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific molecular structure of “N-(2-(pyrimidin-5-yl)ethyl)quinoxaline-2-carboxamide” is not detailed in the available literature.

科学研究应用

- Researchers have synthesized a stable porous In-MOF (In-MOF 1) using an asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid (H2L) as a ligand . This MOF demonstrates remarkable sorption capacity and dynamic selectivity for gases like C2H2/CH4 and CO2/CH4. Additionally, it serves as an efficient catalyst for fixing CO2 and epoxides.

- Modification of existing drugs can lead to improved antiviral properties. For instance, replacing the glutamic acid part of Pemetrexed with primary, secondary, or aryl amines, including pyrimidine derivatives, significantly enhances antiviral activity .

- Pyrimidinamine derivatives have been explored for their fungicidal activity. Structural modifications, such as substituting specific groups (e.g., 5-CF3 in the pyridine group), influence their efficacy against fungal pathogens .

Metal-Organic Frameworks (MOFs) and Catalysis

Antiviral Activity

Fungicidal Agents

作用机制

Target of Action

N-(2-(pyrimidin-5-yl)ethyl)quinoxaline-2-carboxamide is a novel compound with potential biological activities . The primary target of this compound is the collagen prolyl 4-hydroxylase , an enzyme that plays a crucial role in the formation of collagen, the main structural protein in the extracellular space in various connective tissues.

Mode of Action

The compound interacts with its target, collagen prolyl 4-hydroxylase, and inhibits its activity . This inhibition results in a decrease in the production of collagen, thereby affecting the fibrotic process. The exact molecular interactions between the compound and its target are still under investigation.

Biochemical Pathways

The inhibition of collagen prolyl 4-hydroxylase affects the collagen synthesis pathway . This leads to a decrease in the production of collagen, which is a key component of the extracellular matrix and plays a vital role in tissue repair and fibrosis. The downstream effects of this inhibition could potentially include a reduction in fibrosis and improved tissue health.

Result of Action

The primary result of the action of N-(2-(pyrimidin-5-yl)ethyl)quinoxaline-2-carboxamide is the inhibition of collagen production . This leads to a decrease in fibrosis, a condition characterized by the excessive accumulation of collagen, leading to the hardening and scarring of tissues. Therefore, this compound could potentially be used as an anti-fibrotic agent .

属性

IUPAC Name |

N-(2-pyrimidin-5-ylethyl)quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c21-15(18-6-5-11-7-16-10-17-8-11)14-9-19-12-3-1-2-4-13(12)20-14/h1-4,7-10H,5-6H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEVSHLMSFVKBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCC3=CN=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(pyrimidin-5-yl)ethyl)quinoxaline-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanoethyl)-2-{[(5-methyl-1,2-oxazol-3-yl)methyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B2446700.png)

![1-(2-Methoxyphenyl)-4[2-(2,3-dimethoxybenzoyl)aminoethyl]piperazine](/img/structure/B2446701.png)

![2-Methoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2446706.png)

![N-(2,4-difluorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2446708.png)

![3-(5-(1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2446709.png)

![2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2446710.png)

![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-naphthalen-1-ylacetamide](/img/structure/B2446720.png)